molecular formula C20H19ClN4O2 B2893156 Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 339098-45-2

Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B2893156
CAS No.: 339098-45-2
M. Wt: 382.85
InChI Key: CEMIVXXXJAZRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Scientific Research Applications

Synthesis and Reactivity

  • Ethyl 5-amino-1,2,4-triazine-6-carboxylates, including compounds related to Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, have been used in the synthesis of pyrimido[4,5-e][1,2,4]triazines and 3,1oxazino[6,5-e][1,2,4]triazines (Wamhoff & Tzanova, 2003).
  • These compounds are key intermediates for cyclization reactions leading to novel heterocyclic structures, demonstrating their significance in organic synthesis (Wamhoff & Tzanova, 2003).

Antimicrobial Applications

  • Some derivatives of 1,2,4-triazines, which may include this compound, have shown antimicrobial activities. These compounds have been tested against various microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activity Evaluation

  • Compounds structurally related to this compound have been synthesized and screened for their antimicrobial activity. The findings suggest that these compounds, including 1,2,4-triazol-3-one derivatives, show good activity against test microorganisms, highlighting their potential in pharmacology (Fandaklı et al., 2012).

Chemical Synthesis and Mechanism Studies

  • The compound has been involved in studies related to the synthesis and molecular structure analysis, contributing to the field of chemical synthesis and structural chemistry. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a structurally related compound, provided insights into crystal and molecular structure, including Hirshfeld surface analysis (Achutha et al., 2017).

Potential Anticancer Applications

  • Derivatives of ethyl 1,2,4-triazine have been explored for their potential anticancer properties. These studies contribute to the understanding of the biological activities of such compounds and their possible therapeutic applications (Temple et al., 1983).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm the product’s identity and/or purity .

Properties

IUPAC Name

ethyl 5-[(4-chlorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-3-27-20(26)17-19(22-12-14-6-10-16(21)11-7-14)23-18(25-24-17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMIVXXXJAZRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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